2-[(3-Bromobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid
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Overview
Description
2-[(3-Bromobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine, iodine, and sulfur atoms, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-[(3-Bromobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bromobenzoyl intermediate: This step involves the reaction of 3-bromobenzoic acid with thionyl chloride to form 3-bromobenzoyl chloride.
Carbamothioylation: The 3-bromobenzoyl chloride is then reacted with thiourea to form the carbamothioylamino intermediate.
Iodination: Finally, the carbamothioylamino intermediate is iodinated using iodine monochloride to yield the final product, this compound.
Chemical Reactions Analysis
2-[(3-Bromobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid undergoes various types of chemical reactions, including:
Substitution reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include halogenating agents (e.g., iodine monochloride), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(3-Bromobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(3-Bromobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[(3-Bromobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid can be compared with similar compounds such as:
2-Amino-3-(4-bromobenzoyl)benzoic acid: This compound shares a similar bromobenzoyl group but lacks the carbamothioyl and diiodo functionalities.
3-[(2-bromobenzoyl)carbamothioylamino]-4-methylbenzoic acid: This compound has a similar carbamothioylamino structure but differs in the position and type of substituents on the benzene ring.
The uniqueness of this compound lies in its combination of bromine, iodine, and sulfur atoms, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C15H9BrI2N2O3S |
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Molecular Weight |
631.0 g/mol |
IUPAC Name |
2-[(3-bromobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C15H9BrI2N2O3S/c16-8-3-1-2-7(4-8)13(21)20-15(24)19-12-10(14(22)23)5-9(17)6-11(12)18/h1-6H,(H,22,23)(H2,19,20,21,24) |
InChI Key |
GQMBCXYLEPDZBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=C(C=C(C=C2I)I)C(=O)O |
Origin of Product |
United States |
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